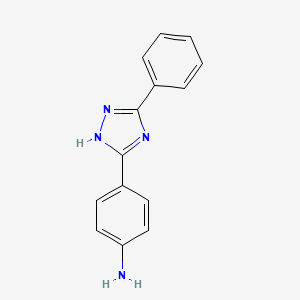

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C14H12N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Wirkmechanismus

Target of Action

Similar compounds have shown inhibitory activities against cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It is speculated that the compound may interact with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis , suggesting that the compound may affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

The compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has been shown to exhibit cytotoxic activities against cancer cell lines . Some of the compounds in the same series have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin . This suggests that the compound may have selective toxicity towards cancer cells, leading to their death while sparing normal cells.

Biochemische Analyse

Biochemical Properties

The triazole ring in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline can act as a hydrogen bond acceptor and donor, simultaneously . This property offers various types of binding to the target enzyme .

Cellular Effects

These include antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , and anticancer activities .

Molecular Mechanism

It is known that triazole compounds are capable of binding with a variety of enzymes and receptors in the biological system . This suggests that this compound may exert its effects through similar interactions.

Metabolic Pathways

Given the known biochemical properties of triazole compounds , it is likely that this compound interacts with various enzymes and cofactors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of aniline derivatives with phenyl-substituted triazoles. . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted triazole compounds .

Wissenschaftliche Forschungsanwendungen

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Industry: The compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and is studied for its anticancer properties.

4-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.

1-Phenyl-3-Hydroxy-1,2,4-triazole: Used in various chemical reactions and has potential biological applications.

Uniqueness

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its diverse reactivity make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a triazole derivative with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This compound exhibits a unique molecular structure that allows it to interact with various biological targets, making it a subject of interest in ongoing research.

The compound has the molecular formula C14H12N4 and features a triazole ring, which is known for its ability to form hydrogen bonds and engage in dipole-dipole interactions. These properties enhance its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Target of Action:

this compound is believed to exert its effects by forming covalent bonds with target proteins through the nitrogen atoms in the triazole ring. This interaction can lead to inhibition of critical enzymes involved in cancer cell survival and proliferation .

Biochemical Pathways:

Research indicates that similar triazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are pivotal in the apoptotic pathway. The compound may also interfere with metabolic pathways essential for cell growth .

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: The compound demonstrated significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values: The IC50 values ranged from 10 to 25 µM depending on the cell line, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Strains: It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective growth inhibition.

- Fungal Strains: In vitro assays revealed that it inhibits fungal growth, particularly against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 15 to 30 µg/mL .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Study 2: Antifungal Activity

In another investigation focused on antifungal properties, the compound was combined with other antifungals to assess synergistic effects. Results showed enhanced efficacy against resistant strains of fungi when used in combination therapy, suggesting potential for clinical applications in treating fungal infections .

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key biological activities is presented below:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Notable Features |

|---|---|---|---|

| This compound | 10 - 25 | 15 - 30 | Strong apoptosis induction |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | >50 | 20 - 40 | Moderate activity |

| 4-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | 30 - 50 | 10 - 25 | High antimicrobial activity |

Eigenschaften

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEALBFAUDNCOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.